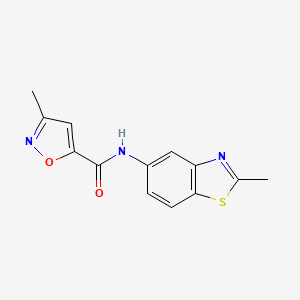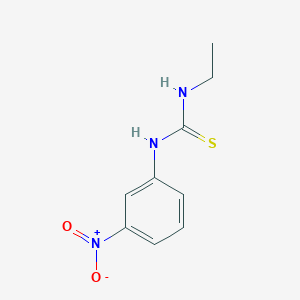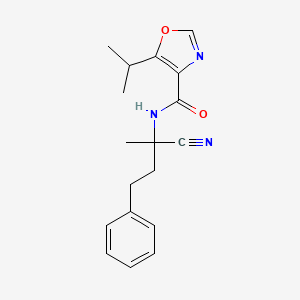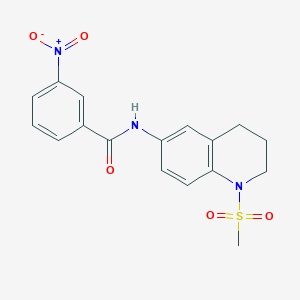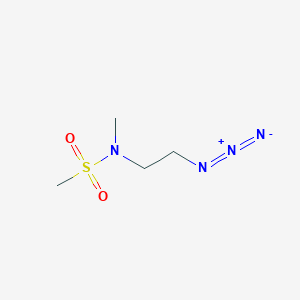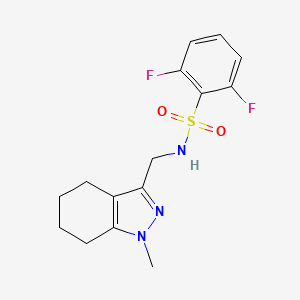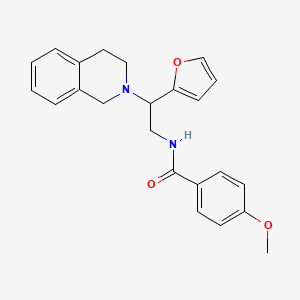
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a complex organic compound known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The structure features a fusion of functional groups which include isoquinoline, furan, and benzamide, rendering it a versatile molecule for diverse chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic synthesis. The common starting material is 4-methoxybenzoic acid, which undergoes esterification followed by nucleophilic substitution to introduce the furan and isoquinoline moieties. The specific reaction conditions vary, but they generally include:
Catalysts: : Palladium on carbon or other hydrogenation catalysts.
Solvents: : Methanol, ethanol, or dichloromethane.
Temperature: : Reactions usually proceed at room temperature to moderate heat (20-60°C).
Industrial Production Methods
In an industrial setting, the production method is scaled up using continuous flow techniques to ensure consistent product quality and yield. Automated systems regulate reaction parameters and solvent usage to optimize the synthesis efficiency while minimizing waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide participates in a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Can be reduced to its amine counterparts using lithium aluminum hydride.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, particularly at the furan ring and amide nitrogen.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: : Forms corresponding acids or alcohols depending on the oxidizing agent.
Reduction: : Yields amine or reduced benzamide derivatives.
Substitution: : Generates various substituted furans and amides.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide has a wide array of applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and in catalysis research.
Biology: : Studies involving enzyme inhibition and binding affinity for specific proteins.
Medicine: : Investigated for its potential as a therapeutic agent in treating neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical compounds.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Includes specific enzymes and receptors within biological systems.
Pathways Involved: : Involves signal transduction pathways and enzyme inhibition, altering cellular functions and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-chlorobenzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-hydroxybenzamide
Unique Characteristics
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is distinct due to its methoxy group on the benzamide ring, which affects its chemical reactivity and binding properties, making it particularly effective in specific biochemical and industrial applications.
Exploring this compound reveals a rich landscape of scientific potential and practical applications!
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDLLLYFXUAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2658073.png)
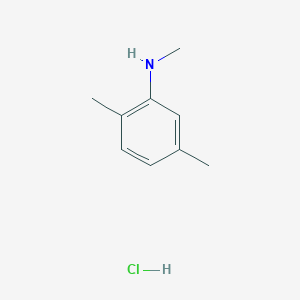
![N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2658077.png)
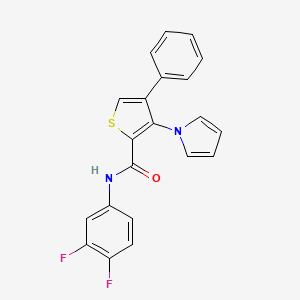
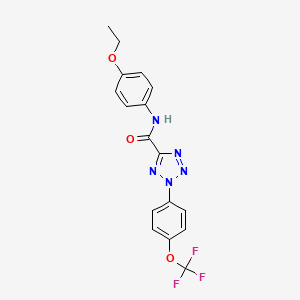
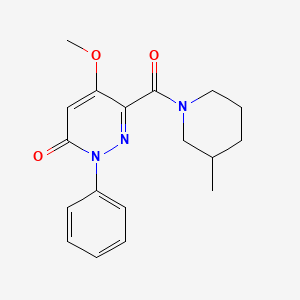
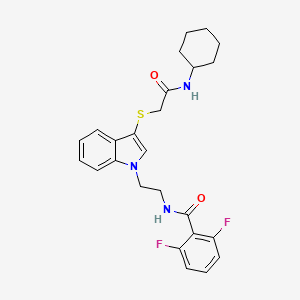
![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)
